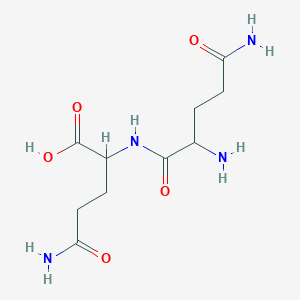

(S)-5-Amino-2-((S)-2,5-diamino-5-oxopentanamido)-5-oxopentanoic acid

Description

Properties

IUPAC Name |

5-amino-2-[(2,5-diamino-5-oxopentanoyl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O5/c11-5(1-3-7(12)15)9(17)14-6(10(18)19)2-4-8(13)16/h5-6H,1-4,11H2,(H2,12,15)(H2,13,16)(H,14,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJYQMFIIJVETK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)NC(CCC(=O)N)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Quorum quenching (QQ) refers to the disruption of quorum sensing (QS), a communication mechanism used by bacteria to coordinate group behaviors based on population density. The biological activity of QQ compounds has garnered significant attention due to their potential applications in medical and environmental contexts, particularly in combating bacterial infections and biofilm formation. This article delves into the mechanisms, effects, and case studies related to QQ compounds, particularly focusing on their biological activities.

Mechanisms of Quorum Quenching

QQ can be achieved through various mechanisms, including the enzymatic degradation of signaling molecules or the use of small molecule inhibitors. The primary types of QQ mechanisms include:

- Enzymatic Degradation : Enzymes such as lactonases hydrolyze acyl-homoserine lactones (AHLs), which are key signaling molecules in QS systems. This enzymatic action effectively reduces the concentration of these signals in the environment, thereby inhibiting QS-dependent behaviors such as virulence factor production and biofilm formation .

- Chemical Inhibition : Small molecules can act as quorum sensing inhibitors (QSIs) by blocking the receptors that detect AHLs or by mimicking these signals to disrupt normal communication. Compounds like brominated furanones derived from marine algae have been extensively studied for their QQ properties .

Biological Activity and Effects

The biological activities of QQ compounds can be categorized based on their effects on bacterial behavior, particularly in pathogenic species:

- Inhibition of Virulence : QQ compounds have been shown to reduce virulence factors in pathogens such as Pseudomonas aeruginosa. For instance, QQ disrupts the production of pyocyanin and elastase, both of which are critical for pathogenicity .

- Reduction of Biofilm Formation : Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. QQ compounds can significantly decrease biofilm formation in various bacterial strains, enhancing the efficacy of antimicrobial treatments .

Data Table: Summary of Biological Activities

| QQ Compound | Mechanism | Target Bacteria | Effect |

|---|---|---|---|

| C-30 (brominated furanone) | Inhibition of AHL signaling | Pseudomonas aeruginosa | Reduced pyocyanin production |

| LED229 | Inhibition of QseC signaling | Escherichia coli | Decreased virulence and motility |

| Lactonase enzymes | Hydrolysis of AHLs | Various Gram-negative bacteria | Inhibition of biofilm and virulence factor |

Case Studies

-

Marine-Derived QQ Compounds :

Research has highlighted that certain marine organisms produce QQ compounds to inhibit biofouling by pathogenic bacteria. For example, extracts from Delisea pulchra have been shown to contain brominated furanones that effectively disrupt QS in Vibrio harveyi, showcasing their potential as natural antifouling agents . -

Clinical Applications :

In clinical settings, studies have demonstrated that QQ treatment can reduce bacterial load in infected models. One study found that treating infected mice with a QQ compound led to decreased bacterial dissemination and enhanced survival rates . This suggests a promising avenue for developing QQ-based therapies alongside traditional antibiotics. -

Agricultural Use :

The application of QQ strategies in agriculture has also been explored. By utilizing QQ enzymes, researchers aim to protect crops from pathogenic bacteria without relying solely on chemical pesticides, thus promoting sustainable agricultural practices .

Research Findings

Recent studies have emphasized the effectiveness of QQ compounds in various applications:

- Resistance Development : While some bacteria may evolve resistance to QQ compounds, studies indicate that resistance mechanisms can vary widely and may not always correlate with previous exposure to these compounds . This highlights the need for ongoing research into the evolutionary dynamics associated with QQ.

- Broad Spectrum Efficacy : QQ compounds demonstrate broad-spectrum activity against multiple bacterial species, making them versatile tools for managing infections across different environments—from clinical settings to agricultural fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.